
4-Biphenylamine, 3,3'-dimethyl-
Übersicht
Beschreibung
4-Biphenylamine, 3,3'-dimethyl-, also known as 4-Methyl-3,3'-diaminobiphenyl, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound belongs to the class of amines and is known for its unique properties that make it suitable for use in many scientific research applications.
Wirkmechanismus
The mechanism of action of 4-Biphenylamine, 3,3'-dimethyl- is not well understood. However, it is believed that this compound can act as a nucleophile and can participate in various chemical reactions, including nucleophilic substitution and addition reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Biphenylamine, 3,3'-dimethyl- have not been extensively studied. However, some studies have suggested that this compound may have potential uses in the treatment of certain diseases, including cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Biphenylamine, 3,3'-dimethyl- in laboratory experiments include its availability, ease of synthesis, and unique properties. However, some limitations of using this compound include its potential toxicity and the need for special handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Biphenylamine, 3,3'-dimethyl-. Some of these directions include the development of new synthetic methods for this compound, the study of its potential applications in materials science and organic chemistry, and the investigation of its potential uses in the treatment of various diseases.
In conclusion, 4-Biphenylamine, 3,3'-dimethyl- is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has unique properties that make it suitable for use in many scientific research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of science.
Synthesemethoden
The synthesis of 4-Biphenylamine, 3,3'-dimethyl- can be achieved through the reaction of 4-bromo-3,3'-dimethylbiphenyl with ammonia in the presence of a palladium catalyst. This method has been widely used to prepare this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
4-Biphenylamine, 3,3'-dimethyl- has been studied for its potential applications in various fields of science, including materials science, pharmaceuticals, and organic chemistry. This compound has been used as a building block for the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Eigenschaften
IUPAC Name |
2-methyl-4-(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLFLQATMVEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159758 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylamine, 3,3'-dimethyl- | |
CAS RN |
13629-82-8 | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013629828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Biphenylamine, 3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




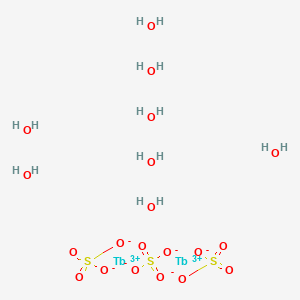
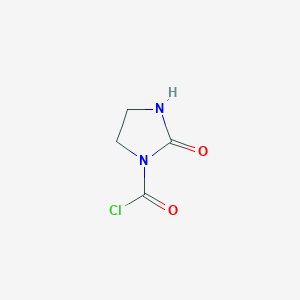

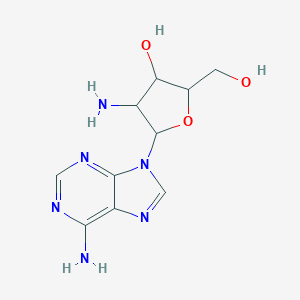
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
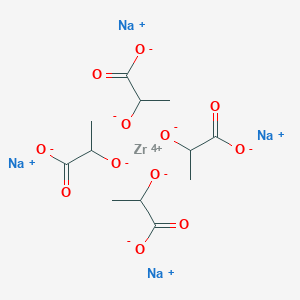


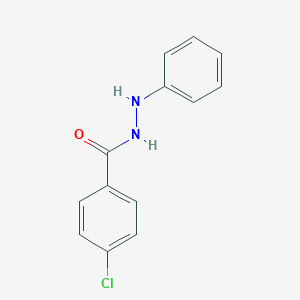
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)


